molecular formula C15H19FN4O B12271910 [3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine

[3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine

Cat. No.: B12271910
M. Wt: 290.34 g/mol
InChI Key: OFZOUXYADRTJCN-UHFFFAOYSA-N
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Description

[3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine is a complex organic compound that features a unique combination of a fluorinated phenyl group, an oxadiazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Attachment of the Pyrrolidine Moiety: The final step involves the alkylation of the oxadiazole ring with a pyrrolidine derivative, typically under basic conditions to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: N-oxides of the pyrrolidine moiety.

    Reduction: Hydrogenated derivatives or ring-opened products.

    Substitution: Functionalized derivatives with various substituents on the fluorophenyl group.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials with specific electronic or photophysical properties.

Biology

In biological research, this compound can serve as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, with unique properties imparted by the fluorinated and heterocyclic components.

Mechanism of Action

The mechanism by which [3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine lies in its combination of a fluorinated aromatic ring, an oxadiazole heterocycle, and a pyrrolidine moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H19FN4O

Molecular Weight

290.34 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-(3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C15H19FN4O/c16-13-7-2-1-6-12(13)14-18-15(21-19-14)17-8-5-11-20-9-3-4-10-20/h1-2,6-7H,3-5,8-11H2,(H,17,18,19)

InChI Key

OFZOUXYADRTJCN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCNC2=NC(=NO2)C3=CC=CC=C3F

Origin of Product

United States

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